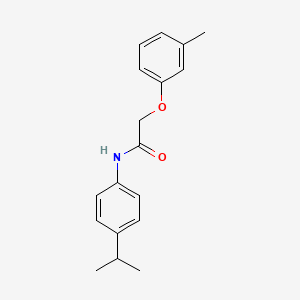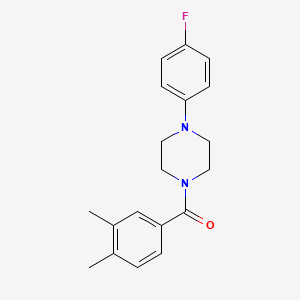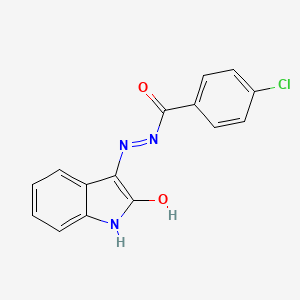![molecular formula C9H8N6OS2 B5520706 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction :The compound "2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone" belongs to a class of chemicals that typically feature triazolo and thiophene groups. This classification suggests potential applications in various chemical reactions and synthesis processes due to their unique structural features.
Synthesis Analysis :Microwave-assisted synthesis techniques have been employed to prepare derivatives of thienopyridine and aminopyridinyl ethanones, which are structurally related to our compound of interest. These derivatives were synthesized in varying yields under specific conditions, demonstrating the practical aspects of microwave-assisted reactions in synthesizing complex organic compounds (Ankati & Biehl, 2010).
Molecular Structure Analysis :The molecular structure of similar triazolo and thiadiazole derivatives has been explored, revealing how small changes in molecular composition can significantly affect the overall structure and potential reactivity of these compounds. For example, detailed analyses have been provided for compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which share a core structure with the compound (Hwang et al., 2006).
Chemical Reactions and Properties :These compounds typically undergo various chemical reactions, including cyclization and condensation, under different conditions, illustrating the reactive nature of the triazolo and thiadiazole moieties. The chemical reactions often involve interactions with other organic compounds, leading to the formation of novel derivatives with potential biological activities (Jilloju et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures similar to "2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone" are often synthesized for their unique chemical and physical properties. For instance, the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives involve complex reactions that yield compounds with potentially useful properties for further study in materials science, chemistry, and pharmacology Mabkhot, Al-Majid, & Alamary, 2011.
Potential Biological Activities
Derivatives similar to the mentioned compound often undergo investigation for their biological activities. Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, for example, includes the synthesis of compounds bearing various moieties to evaluate their antioxidant and anticancer activities Tumosienė et al., 2020. Such studies indicate that related compounds could have significant pharmacological implications.
Applications in Heterocyclic Chemistry
Compounds with triazole and thiophene components are of interest in the field of heterocyclic chemistry for the synthesis of novel heterocycles. These compounds serve as critical intermediates for developing new chemicals with potential applications in various domains, including drug development and materials science Salem et al., 2021.
Antimicrobial Activities
Similar compounds are synthesized and tested for their antimicrobial properties. Studies on novel bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazine derivatives, for instance, have shown significant antimicrobial activities against various bacterial and fungal strains, indicating the potential for these compounds to be developed into new antimicrobial agents Reddy, Rao, Yakub, & Nagaraj, 2011.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6OS2/c10-14-5-11-15-8(14)12-13-9(15)18-4-6(16)7-2-1-3-17-7/h1-3,5H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXLEVSDWWDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=CN3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)


![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)


![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)


![2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)